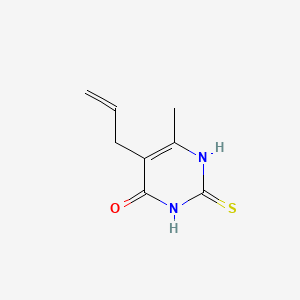

5-Allyl-6-methyl-2-thiouracil

概要

説明

5-Allyl-6-methyl-2-thiouracil is a derivative of thiouracil, a compound known for its diverse biological activities. Thiouracil derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the treatment of thyroid disorders. The presence of an allyl group at the 5-position and a methyl group at the 6-position of the thiouracil ring imparts unique chemical and biological properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-6-methyl-2-thiouracil typically involves the condensation of thiourea with ethyl 2-allylacetoacetate under reflux conditions in methanol, in the presence of sodium methoxide. The reaction is carried out for 12-18 hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.

化学反応の分析

Alkylation Reactions

Alkylation of 5-allyl-6-methyl-2-thiouracil occurs at the sulfur atom of the thione group, enabling substitution with benzyl or allyl groups under basic conditions. This reaction is critical for synthesizing derivatives with modified biological or chemical properties.

Table 1: Alkylation Reactions of this compound

Key Findings :

-

Alkylation proceeds via nucleophilic substitution at the thione sulfur, forming stable sulfanyl derivatives .

-

The reaction tolerates diverse alkyl halides, including bulky or unsaturated reagents .

Halocyclization Reactions

The allyl and sulfanyl substituents enable halocyclization with molecular halogens (Br₂, I₂), forming fused heterocyclic frameworks.

Table 2: Halocyclization Reactions of Alkylated Derivatives

Mechanistic Insights :

-

Bromine induces electrophilic cyclization, forming furopyrimidines via intramolecular ether linkage .

-

Iodine reactions are condition-dependent, yielding either thiazolo-pyrimidinium or bis-iodinated furo-thiazolo-pyrimidinium products .

Role in Organocatalysis

While not a direct reaction, this compound derivatives have been used to synthesize catalysts for stereoselective glycosylations. For example:

-

2-Thiouracil (derived from alkylated intermediates) acts as a Brønsted acid catalyst in α-selective glycosylations at loadings as low as 0.1 mol% .

Structural and Functional Implications

科学的研究の応用

Antimicrobial Activity

Research has shown that thiouracil derivatives, including 5-Allyl-6-methyl-2-thiouracil, exhibit significant antimicrobial properties. Studies have documented their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action is believed to involve interference with bacterial enzyme activity, which inhibits growth and replication.

Anticancer Properties

Thiouracil derivatives are also being investigated for their anticancer potential. For instance, derivatives of thiouracil have been synthesized that demonstrate cytotoxic effects against cancer cell lines . The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for further development in cancer therapy.

Sedative and Hypnotic Effects

Recent studies have explored the sedative and hypnotic effects of this compound in animal models. Compounds derived from this structure have shown varied effects on sleep induction and duration when tested in mice, indicating potential use in treating sleep disorders .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of existing thiouracil structures to enhance their biological activity. For example, the introduction of different alkyl groups has been shown to influence both the pharmacokinetic properties and biological efficacy of the resulting compounds .

Table 1: Synthesis Pathways for Thiouracil Derivatives

Antibacterial Activity Study

A study conducted on a series of thiouracil derivatives demonstrated that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The research indicated that the presence of an allyl group significantly increased the binding affinity to bacterial enzymes, showcasing a potential pathway for drug development .

Anticancer Research

In vitro studies on cancer cell lines treated with this compound derivatives revealed a dose-dependent increase in cytotoxicity, with specific derivatives showing IC50 values comparable to established chemotherapeutics . These findings suggest that further exploration into structural modifications could yield even more effective anticancer agents.

Sedative-Hypnotic Effects

In behavioral tests involving mice, certain derivatives exhibited pronounced sedative effects, significantly prolonging sleep duration induced by pentobarbital . This highlights the potential for these compounds in developing new treatments for insomnia or anxiety-related disorders.

作用機序

The mechanism of action of 5-allyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets, such as thyroid peroxidase. By inhibiting this enzyme, the compound interferes with the iodination of tyrosine residues in thyroglobulin, thereby reducing the synthesis of thyroid hormones . This action makes it a potential therapeutic agent for hyperthyroidism.

類似化合物との比較

Similar Compounds

6-Methyl-2-thiouracil: Known for its antithyroid activity.

5-Propyl-6-methyl-2-thiouracil: Another thiouracil derivative with similar biological activities.

2-Thiouracil: The parent compound with a broad spectrum of biological activities.

Uniqueness

5-Allyl-6-methyl-2-thiouracil is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other thiouracil derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

特性

IUPAC Name |

6-methyl-5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWZVOPQOIWLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145380 | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102613-14-9 | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 5-allyl-6-methyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper titled "Synthesis and Halocyclization of 5-Allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones"?

A1: The research paper focuses on the synthesis and halocyclization reactions of a series of pyrimidin-4(3H)-one derivatives. While 5-allyl-6-methyl-2-thiouracil itself is not directly synthesized in this study, the paper explores modifications of the pyrimidine ring system, which is structurally related to this compound. The researchers successfully synthesized various 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones and investigated their reactivity towards halocyclization reactions. [] This research provides valuable insights into the chemical reactivity of substituted pyrimidines and their potential as precursors for more complex heterocyclic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。